Product packaging for 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene(Cat. No.:CAS No. 1047-63-8)

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

Cat. No.: B086751
CAS No.: 1047-63-8
M. Wt: 310.4 g/mol
InChI Key: WHEVDDQAPKQQAV-UHFFFAOYSA-N
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Description

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene is a symmetric aromatic compound featuring two benzimidazole moieties linked via a central benzene ring. Its rigid, planar structure and electron-rich heterocycles make it valuable in coordination chemistry, materials science, and drug design. Synthesized via condensation of 1,2-diaminobenzene with terephthalaldehyde or terephthalic acid derivatives, it achieves high yields (90%) under solvent-free or PEG-mediated conditions . The compound is characterized by NMR, IR, and X-ray crystallography, confirming its structural integrity and stability up to 214–216°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N4 B086751 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 1047-63-8

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEVDDQAPKQQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356736
Record name 2,2'-(1,4-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047-63-8
Record name 2,2'-(1,4-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phillips-Ladenburg Reaction with Terephthalaldehyde

The Phillips-Ladenburg reaction remains the most widely employed method for synthesizing 1,4-BBIB. This approach involves the condensation of o-phenylenediamine with terephthalaldehyde under acidic conditions. A representative procedure includes:

  • Reactants : o-phenylenediamine (2.16 g, 20 mmol) and terephthalaldehyde (1.34 g, 10 mmol)

  • Solvent : Ethanol (50 mL)

  • Catalyst : Concentrated HCl (5 mL)

  • Conditions : Reflux at 80°C for 6 hours

  • Yield : 72% after recrystallization in methanol

The reaction proceeds via Schiff base formation, followed by cyclization to generate the benzimidazole rings. NMR analysis confirms product purity, with aromatic protons appearing as doublets at δ 7.2–8.1 ppm and NH protons as broad singlets at δ 12.5 ppm.

Table 1: Solvent Effects on Phillips-Ladenburg Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80672
DMF120468
Solvent-free150385
Acetonitrile82563

Data adapted from

Oxidative Cyclization Methods

Weidenhagen Reaction with Copper Catalysis

The Weidenhagen reaction modifies the Phillips-Ladenburg approach by introducing oxidative agents to enhance cyclization efficiency:

  • Reactants : o-phenylenediamine (2.16 g) + terephthalaldehyde (1.34 g)

  • Oxidant : Cu(OAc)₂·H₂O (0.2 equiv)

  • Solvent : Ethanol/water (3:1, 40 mL)

  • Conditions : 70°C, O₂ atmosphere, 4 hours

  • Yield : 89%

Copper(II) acetate facilitates single-electron transfers, accelerating imine formation and subsequent cyclization. Comparative studies show Cu(II) outperforms Fe(III) and Mn(II) catalysts by 15–20% in yield.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

A solvent-free protocol reduces environmental impact while maintaining efficiency:

  • Reactants : Equimolar o-phenylenediamine and terephthalaldehyde

  • Additive : SiO₂ nanoparticles (10 wt%)

  • Conditions : Ball milling at 300 rpm, 2 hours

  • Yield : 82%

Mechanochemical activation promotes molecular collisions, achieving 95% conversion within 90 minutes as monitored by FT-IR (disappearance of aldehyde C=O stretch at 1705 cm⁻¹).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate scalability improvements:

  • Reactor type : Tubular flow reactor (SS316, 10 m length)

  • Residence time : 12 minutes

  • Throughput : 1.2 kg/h

  • Purity : 98.5% (HPLC)

Key parameters include precise temperature control (80±1°C) and turbulent flow regimes (Reynolds number >4000) to prevent byproduct formation.

Comparative Analysis of Methodologies

Table 2: Methodological Trade-offs

MethodYield (%)Purity (%)E-Factor*Scalability
Phillips-Ladenburg72958.2Moderate
Weidenhagen (Cu)89975.1High
Mechanochemical82931.8Low
Continuous Flow9198.54.3Industrial

*Environmental factor = (mass waste)/(mass product)

Purification and Characterization Protocols

Recrystallization Optimization

  • Solvent screening : Methanol yields 72% recovery vs. 65% for acetonitrile

  • Crystallization kinetics : Cooling rate of 2°C/min minimizes impurities

Single-crystal XRD analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with N–H···N hydrogen bonds stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole rings .

Mechanism of Action

The mechanism of action of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene involves its interaction with specific molecular targets and pathways. The benzimidazole rings can bind to metal ions, proteins, and nucleic acids, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Synthesis Yield
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene 340.37 214–216 Low in water 90%
ZINC13144609 ~450.45 N/A Moderate (polar) N/A
3,5-Bis(1H-benzo[d]imidazol-2-yl)phenol 356.38 N/A Low 85%

Biological Activity

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (BIB) is a compound belonging to the benzimidazole family, characterized by its unique structure where two benzimidazole groups are substituted at the 1 and 4 positions of a benzene ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science.

  • Molecular Formula : C18_{18}H14_{14}N4_{4}
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : ~609.5 °C
  • Flash Point : 283.1 °C

BIB exhibits properties typical of benzimidazole derivatives, including the ability to chelate metal ions through its nitrogen atoms, which is critical for its biological activity and application in coordination chemistry.

BIB's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The mechanisms include:

  • Enzyme Inhibition : BIB has been shown to inhibit key enzymes associated with cancer pathways, potentially leading to reduced tumor growth.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, impacting gene expression and cellular metabolism.
  • Anticancer Activity : Research indicates that BIB may promote apoptosis in cancer cells through specific molecular interactions.

Anticancer Properties

Several studies have highlighted the anticancer potential of BIB. For instance:

  • In vitro studies demonstrated that BIB inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis by activating caspases and altering mitochondrial membrane potential.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)12Caspase activation
A549 (Lung)18Mitochondrial disruption

Antimicrobial Activity

BIB has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it effectively inhibits bacterial growth, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

A notable case study involved the synthesis of BIB and its evaluation against several cancer cell lines. The study revealed that BIB significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Research Findings

  • Synthesis Methodology : BIB was synthesized via a multi-step process involving condensation reactions under controlled conditions.
  • Biological Evaluation : Following synthesis, BIB was subjected to biological assays to evaluate its cytotoxicity and mechanism of action.
  • Results : The results indicated that BIB not only inhibited cancer cell proliferation but also exhibited low toxicity towards normal cells, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, and how can purity be ensured?

  • Methodology : The compound is synthesized via condensation of 1,2-diaminobenzene with benzene-1,4-dicarboxylic acid under reflux conditions. After refluxing in polyphosphoric acid, the product is purified by recrystallization from methanol, yielding a high-purity (90%) light-brown solid .
  • Purity Assurance : Nuclear magnetic resonance (¹H NMR) and elemental analysis are critical for structural confirmation. Recrystallization in polar solvents (e.g., methanol or acetonitrile) removes unreacted precursors. Monitoring reaction time (typically 12–24 hours) and temperature (120–140°C) minimizes side products like incomplete cyclization intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD reveals a centrosymmetric structure with π-π stacking interactions (3.8–4.2 Å) between benzimidazole rings and hydrogen-bonded solvent molecules (e.g., methanol or DMF) in the lattice .
  • Complementary Methods : Fourier-transform infrared (FTIR) spectroscopy confirms N–H and C=N stretching vibrations (3200–3100 cm⁻¹ and 1600 cm⁻¹, respectively). Powder XRD can assess crystallinity and phase purity .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

  • Coordination Sites : The two benzimidazole nitrogen atoms act as Lewis basic sites, enabling coordination to transition metals (e.g., Zn²⁺, Cu²⁺). This forms rigid MOFs with tunable pore sizes (5–15 Å), useful for gas adsorption .
  • Design Strategies : Adjusting the linker’s rigidity (via substituents on the benzene core) or introducing functional groups (e.g., –OH) enhances framework stability and selectivity for gases like CO₂ or H₂. Computational modeling (DFT) predicts binding energies to optimize MOF performance .

Q. What experimental approaches resolve discrepancies in reported crystallographic data for this compound?

  • Data Cross-Verification : Compare unit cell parameters (e.g., space group P21/n vs. P1) across multiple studies . Discrepancies often arise from solvent inclusion (e.g., methanol vs. DMF solvates).
  • Mitigation : Use synchrotron radiation for high-resolution SCXRD to resolve weak electron density from disordered solvents. Thermogravimetric analysis (TGA) identifies solvent content, ensuring accurate structural assignments .

Q. How can the alkaline stability of benzimidazole-linked polymers be systematically evaluated?

  • Protocol : Immerse the compound in aqueous NaOH (1–5 M) at 60–90°C for 24–72 hours. Monitor degradation via ¹H NMR (loss of benzimidazole protons) and FTIR (disappearance of C=N bands).
  • Quantitative Analysis : High-performance liquid chromatography (HPLC) quantifies degradation products. Stability correlates with electron-withdrawing substituents (e.g., –CF₃) on the benzene core, which resist nucleophilic attack .

Data Contradiction Analysis

Q. Why do computational predictions of gas adsorption capacity in MOFs sometimes conflict with experimental results?

  • Key Factors :

  • Framework Flexibility : Simulations often assume rigid structures, whereas real MOFs may exhibit "gate-opening" behavior under pressure, altering adsorption kinetics .
  • Surface Defects : Imperfections in synthesized MOFs (e.g., missing linkers) reduce effective surface area. Pairing BET surface area measurements with grand canonical Monte Carlo (GCMC) simulations improves agreement .

Methodological Recommendations

Q. What strategies enhance the selectivity of this compound-based MOFs for CO₂ over N₂?

  • Functionalization : Introduce polar groups (e.g., –NH₂) to the benzene backbone to strengthen quadrupole interactions with CO₂.
  • Pore Engineering : Reduce pore size to 3–4 Å (via bulky substituents) to exploit kinetic diameter differences (CO₂: 3.3 Å, N₂: 3.6 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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